(R)-N-Beta-Fmoc-N-delta-Boc-3,5-diaminopentanoic acid
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Overview
Description
®-N-Beta-Fmoc-N-delta-Boc-3,5-diaminopentanoic acid is a synthetic amino acid derivative. This compound is characterized by the presence of two protective groups: the fluorenylmethyloxycarbonyl (Fmoc) group and the tert-butoxycarbonyl (Boc) group. These protective groups are commonly used in peptide synthesis to protect the amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Beta-Fmoc-N-delta-Boc-3,5-diaminopentanoic acid typically involves multiple steps. The starting material is usually 3,5-diaminopentanoic acid. The first step involves the protection of the delta-amino group with the Boc group. This is achieved by reacting 3,5-diaminopentanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
The next step involves the protection of the beta-amino group with the Fmoc group. This is done by reacting the Boc-protected intermediate with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base like sodium bicarbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of ®-N-Beta-Fmoc-N-delta-Boc-3,5-diaminopentanoic acid follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
®-N-Beta-Fmoc-N-delta-Boc-3,5-diaminopentanoic acid undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Boc protective groups under specific conditions.
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: The Fmoc group is typically removed using a base such as piperidine in DMF. The Boc group is removed using acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Coupling: Peptide coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly used.
Major Products
The major products formed from these reactions include deprotected amino acids, substituted derivatives, and peptide chains.
Scientific Research Applications
®-N-Beta-Fmoc-N-delta-Boc-3,5-diaminopentanoic acid has several applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Utilized in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems and vaccine development.
Industry: Employed in the production of synthetic peptides for research and pharmaceutical purposes.
Mechanism of Action
The mechanism of action of ®-N-Beta-Fmoc-N-delta-Boc-3,5-diaminopentanoic acid primarily involves its role as a building block in peptide synthesis. The protective groups (Fmoc and Boc) allow for selective reactions at specific amino groups, facilitating the formation of peptide bonds. The compound does not have a direct biological target but is used to create peptides that can interact with various molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
- ®-N-Beta-Fmoc-N-delta-Boc-lysine
- ®-N-Beta-Fmoc-N-delta-Boc-ornithine
- ®-N-Beta-Fmoc-N-delta-Boc-arginine
Uniqueness
®-N-Beta-Fmoc-N-delta-Boc-3,5-diaminopentanoic acid is unique due to its specific structure, which includes two amino groups protected by different protective groups. This allows for selective deprotection and functionalization, making it a versatile building block in peptide synthesis. Its structure also provides flexibility in designing peptides with specific properties and functions.
Properties
Molecular Formula |
C25H30N2O6 |
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Molecular Weight |
454.5 g/mol |
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C25H30N2O6/c1-25(2,3)33-23(30)26-13-12-16(14-22(28)29)27-24(31)32-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3,(H,26,30)(H,27,31)(H,28,29)/t16-/m1/s1 |
InChI Key |
QBKSRKYSUKNAMY-MRXNPFEDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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